2,3,4,5,6-Pentafluorobenzyl methacrylate

Vue d'ensemble

Description

2,3,4,5,6-Pentafluorobenzyl methacrylate is an organofluorine compound . It is used as a reagent for derivatization of alcohols, carboxylic acids, sulfonamides for GC and polyfunctional thiols .

Synthesis Analysis

The use of 2,3,4,5,6-pentafluorobenzyl methacrylate (PFBMA) as a core-forming monomer in ethanolic reversible addition-fragmentation chain transfer dispersion polymerization formulations is presented .

Molecular Structure Analysis

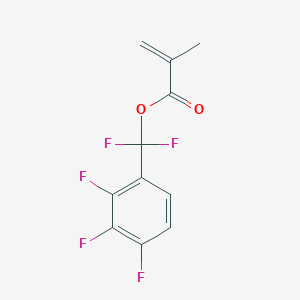

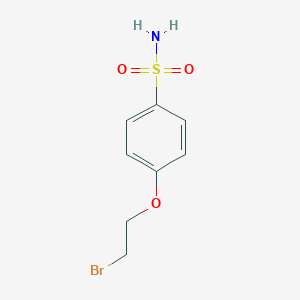

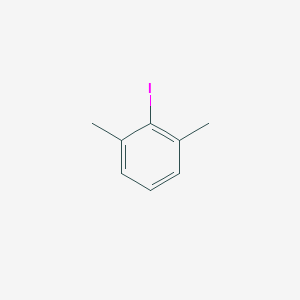

The molecular formula of 2,3,4,5,6-Pentafluorobenzyl methacrylate is C11H7F5O2 . The IUPAC name is (2,3,4,5,6-pentafluorophenyl)methyl 2-methylprop-2-enoate . The InChI code is 1S/C11H7F5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3 .

Chemical Reactions Analysis

The use of 2,3,4,5,6-pentafluorobenzyl methacrylate (PFBMA) as a core-forming monomer in ethanolic reversible addition-fragmentation chain transfer dispersion polymerization formulations is presented .

Physical And Chemical Properties Analysis

The molecular weight of 2,3,4,5,6-Pentafluorobenzyl methacrylate is 266.16 g/mol . The XLogP3-AA is 3.1 . The hydrogen bond donor count is 0 and the hydrogen bond acceptor count is 7 . The rotatable bond count is 4 . The exact mass is 266.03662027 g/mol . The monoisotopic mass is 266.03662027 g/mol . The topological polar surface area is 26.3 Ų . The heavy atom count is 18 .

Applications De Recherche Scientifique

Derivatization of Alcohols, Carboxylic Acids, and Sulfonamides

2,3,4,5,6-Pentafluorobenzyl methacrylate is used as a reagent for the derivatization of alcohols, carboxylic acids, and sulfonamides for gas chromatography (GC) analysis . This process enhances the volatility and thermal stability of these compounds, making them suitable for GC analysis.

Preparation of Pentafluorobenzyl Esters

This compound is used for the preparation of pentafluorobenzyl esters of organic acids for determination by capillary and GC . These esters are often used in the analysis of complex mixtures due to their high stability and sensitivity in GC.

Derivatization of Polyfunctional Thiols

2,3,4,5,6-Pentafluorobenzyl methacrylate is used as a derivatizing agent for GC analysis of polyfunctional thiols . This derivatization enhances the detection and quantification of thiols in various samples.

Derivatization of N-7-Substituted Guanine Adducts of DNA

It is also used to derivatize N-7-substituted guanine adducts of DNA for determination by GC-electron capture-mass spectrometry (MS) . This application is particularly important in the field of genetic research and toxicology.

Determination of Aldehydes in Water

A study was conducted to validate the use of 2,3,4,5,6-Pentafluorobenzyl methacrylate as an agent for the determination of formaldehyde, acetaldehyde, n-heptanal, n-decanal, and glyoxal, aldehydes commonly found as byproducts in drinking and other water after a prior ozonation step .

Derivatization of Dimethylamine in Human Urine

2,3,4,5,6-Pentafluorobenzyl methacrylate was used to derivatize dimethylamine (DMA) in a study to develop a rapid and accurate GC–MS method for determination of DMA in human urine .

Mécanisme D'action

Orientations Futures

Propriétés

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)methyl 2-methylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F5O2/c1-4(2)11(17)18-3-5-6(12)8(14)10(16)9(15)7(5)13/h1,3H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSESELHEBRQXBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)C(=O)OCC1=C(C(=C(C(=C1F)F)F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3,4,5,6-Pentafluorobenzyl methacrylate | |

CAS RN |

114859-23-3 | |

| Record name | Pentafluorobenzyl Methacrylate (stabilized with BHT) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 2,3,4,5,6-pentafluorobenzyl methacrylate a unique monomer in polymer synthesis?

A1: 2,3,4,5,6-Pentafluorobenzyl methacrylate (PFBMA) stands out due to its susceptibility to highly efficient para-fluoro substitution reactions. [, , , , ] This characteristic allows for extensive post-polymerization modification, enabling researchers to fine-tune the polymer's properties and functionalities. [, , , , ]

Q2: How can the morphology of nanoparticles synthesized using PFBMA be controlled?

A2: Research demonstrates that the morphology of nanoparticles formed using PFBMA can be controlled through post-polymerization modification with thiols. [, ] Depending on the thiol used, spherical nanoparticles can maintain their shape, increase in size, transition into worm-like structures, or even disassemble into unimers. [] This morphological control stems from the changes in core solvophobicity induced by the thiol modification. []

Q3: What are the advantages of utilizing PFBMA in polymerization-induced self-assembly (PISA) processes?

A3: The use of PFBMA in PISA formulations offers several benefits. Similar to non-reactive monomers like benzyl methacrylate, PFBMA facilitates the creation of well-defined nano-objects with controllable morphologies (spheres, worms, vesicles). [] Furthermore, the reactive nature of PFBMA allows for post-synthesis modification, adding another layer of control over the nano-object properties. [] This approach enables the formation of robust nanoparticles that retain their morphology across different solvents and temperatures, particularly after core cross-linking with reagents like 1,8-octanedithiol. []

Q4: Beyond thiols, what other modifications are possible with PFBMA-based polymers?

A4: While thiols are commonly used, PFBMA's para-fluoro group can also be substituted with sodium azide. [] This substitution yields 4-azido-2,3,5,6-tetrafluorobenzyl-functional polymers, opening avenues for further modification through click chemistry approaches. [] These azide-functionalized polymers demonstrate high reactivity with various alkynes, enabling the introduction of diverse functionalities. []

Q5: Are there limitations to the post-polymerization modifications achievable with PFBMA?

A5: While PFBMA offers significant flexibility, the efficiency of azide substitution can be influenced by the polymer backbone. [] For instance, poly(2,3,4,5,6-pentafluorostyrene) exhibits slightly lower azidation efficiency (around 90%) compared to the near-quantitative substitution observed in poly(2,3,4,5,6-pentafluorobenzyl methacrylate) and related polymers. [] This highlights the need to consider the specific polymer structure when designing post-polymerization modification strategies.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)sulfamoyl]benzamide](/img/structure/B54162.png)

![2-[(2-Aminophenyl)thio]benzoic acid hydrochloride](/img/structure/B54179.png)

![N-[2-[3-(Acetyloxy)-7-methoxy-1-naphthalenyl]ethyl]acetamide](/img/structure/B54184.png)

![Ethyl 5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1-carboxylate](/img/structure/B54186.png)

![N-[2-(3-Acetyl-7-methoxy-1-naphthyl)ethyl]acetamide](/img/structure/B54187.png)